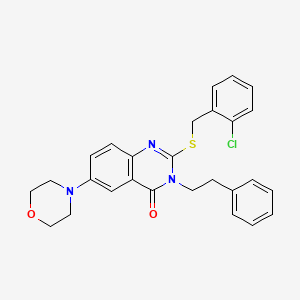

2-((2-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinazoline family of compounds, which have been shown to have a wide range of biological activities. In

Applications De Recherche Scientifique

- This compound has garnered interest due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

- The compound exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Preliminary studies suggest that this compound possesses antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .

- Investigations into the compound’s neuroprotective effects have revealed its ability to mitigate oxidative stress and protect neurons. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Some studies indicate that the compound may have cardiovascular benefits. It could potentially reduce blood pressure, inhibit platelet aggregation, and protect against ischemic damage. However, more research is needed to validate these findings .

- Given its unique structure, the compound serves as a valuable synthetic intermediate. Organic chemists use it as a building block to create other quinazolinone derivatives with specific pharmacological properties .

- Researchers have investigated the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological studies assess its safety and potential adverse effects .

- Understanding the SAR of this compound aids in designing more potent analogs. Researchers explore modifications to its chemical structure to enhance desired properties while minimizing undesired effects .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Effects

Neuroprotective Potential

Cardiovascular Applications

Chemical Synthesis and Drug Development

Pharmacokinetics and Toxicology

Structure-Activity Relationship (SAR)

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZDMVVIZVUOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)